The synthesis of Tankyrase Inhibitor 22 involves optimizing previous compounds to enhance their potency and selectivity. The synthesis typically follows a multi-step organic synthesis route, where key intermediates are formed through reactions such as nucleophilic substitutions and cyclizations. The final product is characterized by its complex structure, which includes a quinazolinone moiety linked to a phenyl-oxadiazole group. Specific methods include:
The molecular formula for Tankyrase Inhibitor 22 is C25H25N5O3S, with a molecular weight of 475.56 Da. Its structure features several key functional groups that contribute to its biological activity:
The three-dimensional conformation of the molecule allows it to effectively bind within the active site of tankyrases, facilitating its inhibitory action .
Tankyrase Inhibitor 22 primarily participates in reversible binding reactions with tankyrase enzymes. The mechanism involves:
Technical details reveal that the inhibitor shows significant potency in both enzymatic assays (IC50 = 0.1 nM) and cellular assays (IC50 = 3.7 nM) .
The mechanism of action for Tankyrase Inhibitor 22 involves its ability to disrupt Wnt/β-catenin signaling pathways by stabilizing axin proteins. When tankyrases are inhibited:
Data from studies indicate that treatment with Tankyrase Inhibitor 22 leads to significant reductions in β-catenin levels and downstream transcriptional activity .
Tankyrase Inhibitor 22 has significant potential applications in scientific research:
The promising results from preclinical studies suggest that Tankyrase Inhibitor 22 could be an important tool in understanding cancer biology and developing targeted therapies .
Tankyrase 1 (TNKS1/ARTD5/PARP5a) and Tankyrase 2 (TNKS2/ARTD6/PARP5b) constitute a distinct subgroup within the poly(ADP-ribose) polymerase (PARP) superfamily, now classified as ADP-ribosyltransferases (ARTDs). These multidomain proteins exhibit remarkable structural conservation (82% sequence identity) but possess unique architectural features distinguishing them from other ARTD family members [1] [3].
The functional complexity of tankyrases arises from their modular organization:
Table 1: Structural Domains of Human Tankyrases
Domain | Position | Key Features | Functional Role |
---|---|---|---|
Ankyrin Repeats (ARC1-5) | N-terminal region | Five clusters; protein interaction modules | Substrate recruitment via recognition of Rxx(P/A/S)Gxx(P/A/S) motifs |
SAM Domain | Central | Polymerization interface; forms antiparallel double helix | Filament formation essential for catalytic activation and scaffolding functions |
PARP Domain | C-terminal | Catalytic core; contains conserved H-Y-E motif and unique CHCC zinc finger | Poly(ADP-ribosyl)ation of target proteins using NAD⁺ |
HPS Region (TNKS1 only) | Extreme N-terminus | Histidine, Proline, Serine rich | Unknown function; absent in TNKS1a isoform |
Tankyrases serve as critical regulatory nodes integrating multiple cellular functions:
The central role of tankyrases in disease-relevant pathways positions them as attractive therapeutic targets:
Aberrant tankyrase expression or activity contributes significantly to oncogenesis:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: